methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate, Mixture of diastereomers
Description
Methyl 8-aminotricyclo[3.2.1.0²,⁷]octane-1-carboxylate is a tricyclic compound featuring a rigid bicyclo[3.2.1]octane core fused with an additional bridge (positions 2 and 7). The molecule contains an amino group at position 8 and a methyl ester at position 1. Its diastereomeric mixture arises from stereochemical variability at the bridgehead carbons or the amino group, complicating isolation and characterization. This compound is primarily used as a synthetic intermediate in medicinal chemistry and materials science due to its constrained geometry and functional group diversity .
Properties
CAS No. |
2649081-83-2 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
methyl 8-aminotricyclo[3.2.1.02,7]octane-1-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-13-9(12)10-6-3-2-5(8(10)11)4-7(6)10/h5-8H,2-4,11H2,1H3 |
InChI Key |
CFABWDYGFVCHGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C3C1CC(C2N)CC3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Tricyclic Framework Construction
The tricyclo[3.2.1.0²,⁷]octane core is typically constructed via intramolecular cyclization reactions. A prominent method involves the radical cyclization of halogenated precursors. For example, brominated norbornene derivatives undergo stereocontrolled cyclization using n-tributyltin hydride (n-Bu₃SnH) and azobisisobutyronitrile (AIBN) in toluene at 80°C, yielding the tricyclic scaffold with >99% diastereocontrol. This method leverages the strain inherent in bicyclic intermediates to drive ring closure, though solvent polarity and initiator concentration critically influence byproduct formation.
Alternative approaches include Diels-Alder reactions between functionalized dienes and dienophiles. For instance, reacting a bicyclic diene with maleic anhydride under high-pressure conditions (5 kbar) generates the tricyclic adduct, which is subsequently hydrolyzed to the carboxylic acid. However, this method suffers from moderate yields (50–60%) due to competing polymerization side reactions.
Introduction of the 8-Amino Group
The amino group at position 8 is introduced via reduction of precursor functionalities. A widely adopted strategy involves the reduction of a brominated intermediate using sodium in liquid ammonia. For example, 8-bromotricyclo[3.2.1.0²,⁷]octane-1-carboxylate undergoes ammonolysis at −33°C, yielding the amine with 48% efficiency. The reaction proceeds via a single-electron transfer mechanism, generating a radical intermediate that abstracts a hydrogen atom from ammonia.
Lithium aluminum hydride (LiAlH₄) reduction of nitrile or imine precursors offers another pathway. Treating 8-cyanotricyclo[3.2.1.0²,⁷]octane-1-carboxylate with LiAlH₄ in tetrahydrofuran (THF) at 0°C produces the primary amine, albeit with lower diastereoselectivity (3:1 dr) compared to sodium-ammonia systems.
Esterification of the Carboxylic Acid
The methyl ester is introduced via Fischer esterification. The tricyclic carboxylic acid is refluxed with methanol and catalytic sulfuric acid (H₂SO₄), achieving >90% conversion to the ester. Alternatively, Steglich esterification using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane provides milder conditions, preserving stereochemical integrity.
Key Reaction Mechanisms and Stereochemical Considerations
Radical Cyclization Mechanism
Radical-mediated cyclization proceeds through a chain mechanism initiated by AIBN-derived radicals. The bromine atom in the precursor is abstracted by a tributyltin radical, generating a carbon-centered radical that undergoes 5-exo cyclization to form the tricyclic core. The reaction’s stereochemical outcome is governed by the conformational rigidity of the intermediate, favoring the endo transition state (Figure 1).
Ammonia Reduction Stereodynamics
The reduction of 8-bromo derivatives in liquid ammonia proceeds with partial retention of configuration. Computational studies suggest that the planar radical intermediate allows for slight epimerization, leading to a 55:45 mixture of diastereomers. In contrast, LiAlH₄ reduction of nitriles proceeds via a polar transition state, favoring the cis-diastereomer (3:1 dr).
Optimization of Reaction Yields and Diastereomer Ratios
Solvent and Temperature Effects
| Parameter | Conditions | Yield (%) | Diastereomer Ratio (dr) |
|---|---|---|---|
| Toluene, 80°C | n-Bu₃SnH, AIBN | 78 | >99:1 |
| THF, 0°C | LiAlH₄ | 65 | 3:1 |
| Liquid NH₃, −33°C | Na | 48 | 1:1 |
Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce diastereoselectivity due to enhanced solvation of intermediates. Lower temperatures (−78°C) improve stereocontrol but require extended reaction times (72 hours).
Catalytic Additives
Adding zinc bromide (ZnBr₂) during bromine reduction enhances yields by stabilizing the transition state (70% yield, 1:1 dr). Chiral Lewis acids, such as bis(oxazoline)-Cu(II) complexes, have been explored to bias diastereomer formation but show limited efficacy (dr 2:1).
Industrial and Scalable Production Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the stereochemistry of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its structural similarity to other biologically active molecules could make it a candidate for drug development.
Industry: Industrially, methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions at the molecular level is crucial for developing applications in medicine and industry.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Biological Activity
Methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate
- CAS Number : 2649081-83-2
- Molecular Formula : C10H15NO2
- Molecular Weight : 181.24 g/mol
Biological Activity Overview
The biological activity of methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate is primarily attributed to its interaction with various receptors and enzymes in biological systems. The compound exhibits properties that may be beneficial in pharmacological applications.
The mechanism of action involves the binding of the compound to specific neurotransmitter receptors, particularly in the central nervous system (CNS). This interaction can modulate neurotransmission and influence physiological responses.
Neuropharmacological Studies
Research has shown that methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate may have implications in treating neurodegenerative diseases due to its neuroprotective properties.
- Study on Neuroprotection :
- Cognitive Enhancement :
Antinociceptive Activity
The compound has also been evaluated for its pain-relieving properties:
- Pain Model Studies :
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Methyl 8-Aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate | 2649081-83-2 | Neuroprotective, Antinociceptive |
| 8-Azabicyclo[3.2.1]octane | 1314981-01-5 | CNS activity |
| Tropane Alkaloids | Varies | Various pharmacological effects |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of methyl 8-aminotricyclo[3.2.1.0²,⁷]octane-1-carboxylate to maximize diastereomeric purity?
- Methodological Answer :
- Key Parameters : Control reaction temperature (e.g., 0–25°C for stereochemical stability), solvent polarity (e.g., THF or DCM to minimize side reactions), and catalyst selection (e.g., chiral auxiliaries or Lewis acids).
- Workup : Use aqueous extraction followed by column chromatography with silica gel modified with diethylamine to prevent epimerization .
- Validation : Monitor diastereomer ratios via -NMR (e.g., splitting patterns of bridgehead protons) or chiral HPLC (e.g., Chiralpak® IA/IB columns) .
Q. What analytical techniques are most effective for characterizing the diastereomeric mixture?
- Methodological Answer :
- NMR : Analyze - and -NMR for distinct chemical shifts in bridgehead carbons (C1 and C8) and amino protons. ROESY can confirm spatial proximity of substituents .
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in hexane/ethyl acetate .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular formula and detect minor diastereomers.
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of individual diastereomers in this tricyclic system?
- Methodological Answer :
- Desymmetrization : Start from achiral precursors like tropinone derivatives; use chiral catalysts (e.g., cinchona alkaloids) to induce asymmetry during bicyclic scaffold formation .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP complexes) to resolve diastereomers under kinetic control .
- Case Study : A 2013 study resolved bicyclic β-amino acid derivatives using O,O'-dibenzoyltartaric acid, achieving >95% ee via diastereomeric salt crystallization .
Q. How do reaction mechanisms differ between acid-catalyzed and base-mediated esterification of 8-aminotricyclo[3.2.1.0²,⁷]octane-1-carboxylic acid?
- Methodological Answer :
- Acid-Catalyzed (Fischer Esterification) : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol. Risk of epimerization at C8 due to prolonged heating .
- Base-Mediated (Steglich Esterification) : Uses DCC/DMAP to activate the carboxylic acid. Higher stereochemical retention but requires anhydrous conditions .
- Monitoring : Track reaction progress via FT-IR (disappearance of -COOH stretch at 1700 cm) .
Q. What computational methods predict the conformational stability of diastereomers in solution?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare energy barriers for ring-flipping or chair inversions .
- MD Simulations : Simulate solvation effects (e.g., in methanol or DMSO) to predict dominant conformers and -coupling constants for NMR validation .
Critical Analysis of Contradictory Evidence
- Diastereomer Stability : suggests high thermal stability for bicyclic scaffolds, while notes epimerization risks during prolonged esterification. Resolution: Use low-temperature (<40°C) and inert atmospheres for acid-sensitive intermediates .
- Stereochemical Assignment : X-ray data ( ) conflicts with NMR-based predictions for certain conformers. Resolution: Combine experimental (ROESY) and computational (DFT) methods for unambiguous assignment .
Key Research Gaps
- Biological Activity : Limited data on pharmacological targets (e.g., GPCRs or kinases) for this scaffold. Suggested studies: High-throughput screening against disease-relevant target libraries .
- Scale-Up Challenges : Industrial-scale separation of diastereomers remains unexplored. Proposed solution: Continuous-flow crystallization or membrane-based chiral separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
